

# Application Notes and Protocols for Arterial Input Function in [11C]GSK931145 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

Topic: Arterial Input Function for [11C]GSK931145 Quantification

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

[11C]GSK931145 is a positron emission tomography (PET) radioligand developed for imaging the glycine transporter type 1 (GlyT-1), a key target in the development of therapeutics for conditions like schizophrenia.[1][2] Accurate quantification of GlyT-1 binding with [11C]GSK931145 requires the determination of an arterial input function (AIF). The AIF describes the time-dependent concentration of the unmetabolized radiotracer in arterial plasma, which is essential for kinetic modeling of the PET data.[3][4] Studies have shown that [11C]GSK931145 does not have a suitable reference region in the brain, making arterial blood sampling necessary for accurate quantification.[1]

These application notes provide a detailed protocol for the acquisition and analysis of the arterial input function for [11C]**GSK931145** PET studies, based on findings from preclinical and human research.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters related to [11C] **GSK931145** pharmacokinetics and metabolism, which are crucial for understanding and modeling the



arterial input function.

Table 1: Pharmacokinetic Parameters of [11C]GSK931145 in Humans and Primates.[1]

| Parameter                                                      | Human  | Primate (Baboon) |
|----------------------------------------------------------------|--------|------------------|
| Plasma Free Fraction (fP)                                      | 8%     | 0.8%             |
| Delivery (K1) (mL·cm <sup>-3</sup> ·min <sup>-1</sup> )        | 0.126  | 0.025            |
| Binding Potential (BPND) (Midbrain, Thalamus, Cerebellum)      | -      | 1.5 - 3          |
| Test-Retest Variability (VT) (Two-Tissue Compartment Model)    | 29-38% | -                |
| Test-Retest Variability (BPND) (Pseudo-reference Tissue Model) | 16-23% | -                |

Table 2: Metabolism of [11C]GSK931145 in Plasma.

| Species          | Time Post-Injection | Percentage of Intact<br>[11C]GSK931145 |
|------------------|---------------------|----------------------------------------|
| Human            | 60 minutes          | 60 ± 8%[5]                             |
| Primate (Baboon) | 60 minutes          | ~30%[5]                                |
| Pig              | 60 minutes          | ~25%[5]                                |

Table 3: Recommended Injected Dose for [11C]GSK931145 PET Studies.



| Species          | Average Injected Dose (MBq) |
|------------------|-----------------------------|
| Human            | 429 ± 158[5]                |
| Primate (Baboon) | 105 ± 44[5]                 |
| Pig              | 372 ± 84.4[5]               |

## **Experimental Protocols**

This section details the methodologies for key experiments required for the quantification of the arterial input function of [11C]**GSK931145**.

- Subject Preparation: Subjects should fast for at least 4 hours prior to the PET scan. An arterial line should be placed in the radial or femoral artery for blood sampling, and an intravenous line for radiotracer injection.[4][6]
- Radiotracer Injection: [11C]GSK931145 is administered as an intravenous bolus. The injection should be followed by a saline flush to ensure complete delivery of the radiotracer.
   [5] The dynamic PET scan acquisition should commence simultaneously with the injection.

A frequent and well-timed arterial blood sampling schedule is critical for accurately defining the AIF. An automated blood sampling system can be used for the initial rapid phase, followed by manual sampling.[4]

- Sampling Schedule:
  - Initial 2 minutes: Continuous or very frequent sampling (e.g., every 5-10 seconds) to capture the peak of the bolus injection.
  - 2 to 15 minutes: Reduced frequency (e.g., every 30-60 seconds).
  - 15 to 90 minutes: Further reduced frequency (e.g., at 20, 30, 45, 60, 75, and 90 minutes).
     [5][7]
- Sample Handling:
  - Collect blood samples in heparinized tubes.



- Immediately place samples on ice to minimize further metabolism.[4][8]
- Record the exact time of each blood draw.
- Plasma Separation: Centrifuge the blood samples at approximately 1000g for 5 minutes to separate plasma from whole blood.[8]
- Radioactivity Counting:
  - Measure the total radioactivity in aliquots of whole blood and plasma using a gamma counter.
  - This allows for the determination of the plasma-to-whole-blood radioactivity ratio.

Correction for radioactive metabolites is crucial for an accurate AIF.

- Plasma Sample Preparation:
  - For a subset of plasma samples (e.g., at 5, 10, 20, 30, 45, 60, and 90 minutes), precipitate
    proteins using a suitable solvent like acetonitrile.[9]
  - Centrifuge the mixture and collect the supernatant for HPLC analysis.
- HPLC System:
  - A reverse-phase C18 column is typically used.[5]
  - The mobile phase composition and gradient will need to be optimized to achieve good separation between the parent [11C]GSK931145 and its radiometabolites.
  - The HPLC system should be equipped with a radioactivity detector.
- Data Analysis:
  - Integrate the peak areas corresponding to the parent radiotracer and its metabolites.
  - Calculate the fraction of radioactivity corresponding to the intact [11C]GSK931145 at each time point.



- Fit the parent fraction data to a suitable function (e.g., a Hill function or a multi-exponential function) to describe its change over time.
- Correction for Metabolites: Multiply the total plasma radioactivity concentration at each sampling time point by the corresponding interpolated parent fraction to obtain the metabolite-corrected arterial plasma concentration of [11C]GSK931145.
- Final AIF Curve: The resulting time-activity curve represents the final arterial input function, which can then be used for kinetic modeling of the dynamic PET data.

# **Visualization of Workflows and Pathways**

The following diagrams illustrate the key processes involved in the quantification of [11C]GSK931145.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. TPC Blood sampling [turkupetcentre.net]
- 5. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aarc.org [aarc.org]
- 7. Novel Approach to Repeated Arterial Blood Sampling in Small Animal PET: Application in a Test-Retest Study with the Adenosine A1 Receptor Ligand [11C]MPDX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of human plasma and urine sample preparation for reproducible and highthroughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Arterial Input Function in [11C]GSK931145 Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#arterial-input-function-for-11c-gsk931145-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com